molecular formula C20H30O3 B163517 (+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid CAS No. 88852-33-9

(+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid

Cat. No.: B163517
CAS No.: 88852-33-9
M. Wt: 318.4 g/mol
InChI Key: WLKCSMCLEKGITB-XWJJKCKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid is a specialized fatty acid derivative. It is a hydroxylated form of eicosapentaenoic acid, which is an omega-3 fatty acid. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicine and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid typically involves the hydroxylation of eicosapentaenoic acid. This can be achieved through various chemical reactions, including:

    Hydroxylation using Hydroperoxides: This method involves the use of hydroperoxides in the presence of catalysts to introduce the hydroxyl group at the desired position.

    Enzymatic Hydroxylation: Enzymes such as lipoxygenases can be used to selectively hydroxylate eicosapentaenoic acid at specific positions under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic processes due to their specificity and efficiency. Chemical synthesis methods can also be scaled up, but they may require more stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, converting it back to eicosapentaenoic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a leaving group, which can then be substituted by nucleophiles.

Major Products

    Oxidation: Formation of 15-keto-eicosapentaenoic acid.

    Reduction: Regeneration of eicosapentaenoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid has several scientific research applications:

    Biochemistry: It is used to study the metabolic pathways of omega-3 fatty acids and their derivatives.

    Medicine: Research is ongoing to explore its potential anti-inflammatory and anti-cancer properties.

    Industry: It can be used in the formulation of specialized dietary supplements and pharmaceuticals.

Mechanism of Action

The mechanism of action of (+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes involved in the metabolism of fatty acids, such as cyclooxygenases and lipoxygenases.

    Pathways: It may modulate inflammatory pathways by influencing the production of eicosanoids, which are signaling molecules derived from fatty acids.

Comparison with Similar Compounds

(+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid can be compared with other hydroxylated fatty acids:

    15-hydroxy-5Z,8Z,11Z,13E,17Z-docosahexaenoic acid: Another hydroxylated omega-3 fatty acid with similar biological activities.

    12-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid: A hydroxylated omega-6 fatty acid with distinct metabolic and signaling roles.

The uniqueness of this compound lies in its specific hydroxylation pattern and its potential to modulate various biological processes.

Properties

IUPAC Name

(5Z,8Z,11Z,13E,17Z)-15-hydroxyicosa-5,8,11,13,17-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h3-5,8-11,13-14,17,19,21H,2,6-7,12,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,13-3-,17-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKCSMCLEKGITB-XWJJKCKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CC(/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid
Reactant of Route 2
(+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid
Reactant of Route 3
(+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid
Reactant of Route 4
(+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid
Reactant of Route 5
(+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid
Reactant of Route 6
(+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid

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